molecular formula C14H18N2O4 B12330670 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione

5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12330670
M. Wt: 278.30 g/mol
InChI Key: UAJMBZNJCFFHFB-UHFFFAOYSA-N
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Description

5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione, also known as 5-Benzylacyclouridine, is a synthetic compound that belongs to the class of pyrimidones. It is characterized by a pyrimidine ring substituted with a benzyl group and a 2-hydroxyethoxymethyl group. This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with benzyl halides and 2-hydroxyethoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione involves the inhibition of uridine phosphorylase, an enzyme crucial for DNA replication and transcription. By blocking this enzyme, the compound prevents the synthesis of uridine, thereby inhibiting the growth of cancer cells and viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit uridine phosphorylase makes it particularly valuable in cancer and antiviral research .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

5-benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H18N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,15,18,19)

InChI Key

UAJMBZNJCFFHFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1COCCO)CC2=CC=CC=C2

Origin of Product

United States

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